7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15889827
Molecular Formula: C9H6ClIO
Molecular Weight: 292.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClIO |
|---|---|
| Molecular Weight | 292.50 g/mol |
| IUPAC Name | 7-chloro-4-iodo-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
| Standard InChI Key | DIVGOWWOCXRNLM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C(C=CC(=C21)I)Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is C₉H₅ClIO, with a molecular weight of 297.50 g/mol. The compound’s structure consists of a fused bicyclic system: a benzene ring fused to a ketone-containing cyclopentane ring. The chlorine atom occupies the 7-position on the aromatic ring, while the iodine atom is located at the 4-position. This substitution pattern influences the molecule’s electronic properties, steric profile, and reactivity .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| XLogP3 | 2.87 |
| Hydrogen Bond Acceptors | 1 (ketone oxygen) |
| Rotatable Bonds | 0 |
| Topological Polar Surface Area | 17.1 Ų |
| Molar Refractivity | 56.4 |
The presence of halogens contributes to its lipophilicity (logP ≈ 2.87), enhancing membrane permeability in biological systems . The iodine atom’s polarizability also facilitates interactions with hydrophobic binding pockets in proteins.
Synthesis and Reaction Pathways
The synthesis of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves sequential halogenation and cyclization steps. A representative synthetic route is outlined below:
Halogenation of Indanone Precursors
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Iodination at the 4-Position:
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Chlorination at the 7-Position:
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Final Oxidation:
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Reagent: Potassium permanganate (KMnO₄) in acidic conditions.
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Purpose: Converts hydroxy groups to ketones while preserving halogen substituents.
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Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1).
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Spectroscopic Data:
Reactivity and Functionalization
The ketone group and halogen substituents enable diverse functionalization:
Nucleophilic Substitution
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Iodine Displacement:
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Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).
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Products: 4-Azido-7-chloro- or 4-Cyano-7-chloro derivatives.
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Chlorine Displacement:
Reduction and Oxidation
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Ketone Reduction:
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Reagent: Sodium borohydride (NaBH₄).
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Product: 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-ol.
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Oxidative Ring-Opening:
Industrial and Material Science Applications
Organic Electronics
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Role: Electron-deficient moiety in organic semiconductors.
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Performance:
Property Value Electron Mobility 0.45 cm²/V·s HOMO/LUMO -5.8 eV/-3.9 eV
Catalysis
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Ligand Design: Chelating agent for transition metals (Pd, Cu).
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Application: Cross-coupling reactions (e.g., Heck, Sonogashira) .
Comparative Analysis with Analogues
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